Cas no 2126162-06-7 (2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride)
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride
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2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX42519-2.5g |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 2.5g |
$3012.00 | 2024-04-20 | |
| A2B Chem LLC | AX42519-5g |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 5g |
$4440.00 | 2024-04-20 | |
| A2B Chem LLC | AX42519-50mg |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 50mg |
$389.00 | 2024-04-20 | |
| A2B Chem LLC | AX42519-100mg |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 100mg |
$561.00 | 2024-04-20 | |
| A2B Chem LLC | AX42519-250mg |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 250mg |
$787.00 | 2024-04-20 | |
| A2B Chem LLC | AX42519-500mg |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 500mg |
$1220.00 | 2024-04-20 | |
| A2B Chem LLC | AX42519-1g |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 1g |
$1553.00 | 2024-04-20 | |
| Enamine | EN300-393593-0.05g |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 0.05g |
$336.0 | 2023-03-02 | |
| Enamine | EN300-393593-0.1g |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 0.1g |
$499.0 | 2023-03-02 | |
| Enamine | EN300-393593-0.25g |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride |
2126162-06-7 | 95% | 0.25g |
$714.0 | 2023-03-02 |
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride
Introduction to 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride (CAS No. 2126162-06-7)
2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride, identified by its CAS number 2126162-06-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into the six-membered ring structure. The presence of both a hydrazine side chain and a trifluoromethyl group at specific positions on the pyridine ring imparts unique chemical and pharmacological properties, making it a promising candidate for various therapeutic applications.
The structural features of 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride contribute to its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The hydrazine moiety, specifically the 1-hydrazinyl group, is known for its reactivity in forming Schiff bases and other coordination complexes with metal ions. This property is particularly relevant in the development of metal-based therapeutics, where such interactions can enhance drug stability and bioavailability. Additionally, the trifluoromethyl group, a common substituent in medicinal chemistry, is renowned for its ability to modulate metabolic pathways and improve binding affinity to biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives, especially those incorporating fluorinated aromatic rings. The introduction of fluorine atoms into organic molecules often leads to increased lipophilicity, reduced metabolic degradation, and improved pharmacokinetic profiles. This has made compounds like 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride particularly attractive for drug discovery efforts aimed at developing novel treatments for a range of diseases.
One of the most compelling areas where this compound shows promise is in oncology research. Current studies are investigating how pyridine-based molecules can interact with key enzymes and signaling pathways involved in cancer cell proliferation and survival. The unique combination of functional groups in 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride suggests that it may be capable of inhibiting enzymes such as tyrosine kinases or other targets implicated in tumor growth. Preliminary in vitro studies have demonstrated encouraging results, indicating that this compound exhibits inhibitory activity against certain cancer cell lines.
Beyond oncology, researchers are also exploring the therapeutic potential of 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride in other disease areas, including neurodegenerative disorders and infectious diseases. The hydrazine group's ability to form stable bonds with biological molecules makes it a valuable tool for developing neuroprotective agents that could target oxidative stress and inflammation pathways associated with conditions like Alzheimer's disease or Parkinson's disease. Furthermore, the compound's structural similarity to known antimicrobial agents suggests that it may have applications in combating resistant bacterial infections.
The synthesis of 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include nucleophilic substitution reactions to introduce the hydrazinyl group onto the pyridine ring, followed by electrophilic aromatic substitution to incorporate the trifluoromethyl moiety. The final step often involves salt formation with hydrochloric acid to produce the dihydrochloride salt, which enhances stability and solubility for pharmaceutical applications.
The pharmacokinetic properties of this compound are also under investigation. Studies have shown that pyridine derivatives can exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles when appropriately designed. The trifluoromethyl group contributes to improved bioavailability by increasing lipophilicity, while the hydrazine group may influence metabolic pathways through interactions with cytochrome P450 enzymes. Understanding these properties is crucial for optimizing dosing regimens and minimizing potential side effects.
In conclusion, 2-(1-hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride (CAS No. 2126162-06-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in oncology, neurodegenerative diseases, and infectious diseases make it a valuable compound for further research and development. As scientific understanding continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.
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